1H-Imidazole, 4-((3-methylphenyl)methyl)-, monohydrochloride
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Overview
Description
1H-Imidazole, 4-((3-methylphenyl)methyl)-, monohydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole, 4-((3-methylphenyl)methyl)-, monohydrochloride typically involves the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate . These methods are chosen for their efficiency and compatibility with various functional groups.
Industrial production methods often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This approach allows for the inclusion of a variety of functional groups, making it suitable for large-scale production.
Chemical Reactions Analysis
1H-Imidazole, 4-((3-methylphenyl)methyl)-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various substituted imidazoles .
Scientific Research Applications
1H-Imidazole, 4-((3-methylphenyl)methyl)-, monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-((3-methylphenyl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1H-Imidazole, 4-((3-methylphenyl)methyl)-, monohydrochloride can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
78892-47-4 |
---|---|
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
5-[(3-methylphenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c1-9-3-2-4-10(5-9)6-11-7-12-8-13-11;/h2-5,7-8H,6H2,1H3,(H,12,13);1H |
InChI Key |
OSRYNPDOAQOVLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=CN2.Cl |
Origin of Product |
United States |
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